molecular formula C9H7FN2 B2438575 7-Fluoroquinolin-5-amine CAS No. 1242094-72-9

7-Fluoroquinolin-5-amine

Cat. No.: B2438575
CAS No.: 1242094-72-9
M. Wt: 162.167
InChI Key: IAEBTUFCSVVQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.17 . It is a solid substance that should be stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of ammonia with water at 150℃ for 9 hours in an autoclave .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms in the molecule.


Chemical Reactions Analysis

Amines, such as this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and has inhibitory effects on CYP1A2 .

Scientific Research Applications

Antidepressant-Like Effects

7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), a derivative of isoquinoline, exhibits antidepressant-like effects in mice. This effect is similar to that of paroxetine and is mediated mostly by serotonergic and dopaminergic systems. FDPI inhibits monoamine oxidase (MAO) activities, suggesting its potential in treating depressive disorders (Pesarico et al., 2014).

Antibacterial Properties

Research on new 8-nitrofluoroquinolone derivatives, including those involving 7-fluoroquinolin-5-amine, has demonstrated notable antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives show good activity against S. aureus, highlighting the potential of these compounds in antibacterial applications (Al-Hiari et al., 2007).

Modulating Stress-Induced Behaviors

FDPI reverses the reduction in self-care behavior induced by maternal separation stress in rats. This effect is achieved by modulating glutamatergic/GABAergic systems, demonstrating the compound's potential in addressing stress-related behavioral issues (Pesarico et al., 2017).

Cytotoxicity Against Cancer Cells

4-Aminoquinoline derivatives synthesized from this compound have shown cytotoxic effects on human breast tumor cell lines. These findings suggest the potential use of these compounds in developing new anticancer agents (Zhang et al., 2007).

PET Imaging of Neurofibrillary Tangles

Fluorine-18-labelled derivatives of this compound, such as [18 F]MK-6240, are potent and selective PET radiopharmaceuticals for detecting human neurofibrillary tangles, which are a key feature in Alzheimer's disease. This application demonstrates the compound's relevance in neurodegenerative disease research (Collier et al., 2017).

Safety and Hazards

7-Fluoroquinolin-5-amine is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 7-Fluoroquinolin-5-amine were not found, fluoroquinolones, a class of compounds to which it belongs, have been extensively studied for their antibacterial properties . They are used in human and veterinary medicine to treat bacterial infections, as well as in animal husbandry . Future research may focus on improving their antibacterial activity and reducing their side effects.

Properties

IUPAC Name

7-fluoroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEBTUFCSVVQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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